N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2OS/c21-15-9-5-13(6-10-15)19(24)22-16-11-7-14(8-12-16)20-23-17-3-1-2-4-18(17)25-20/h1-12H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZUMZOFGCTXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide exhibits significant anticancer properties. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines. The compound's mechanism of action may involve interference with cell division and induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
1.2 Antimicrobial Properties
The compound has demonstrated antibacterial and antifungal activities, which are crucial in the fight against resistant microbial strains. Its effectiveness against specific bacterial enzymes or disruption of microbial cell membranes positions it as a potential lead compound for developing new antimicrobial agents .
1.3 Ubiquitin Agent Inhibition
According to patent literature, compounds similar to this compound have been identified as inhibitors of ubiquitin-mediated processes. This inhibition can be beneficial in treating cancers and diseases where ubiquitination plays a critical role .
Industrial Applications
2.1 Chemical Synthesis
In the field of organic chemistry, this compound serves as a building block for synthesizing more complex benzothiazole derivatives. These derivatives are valuable in various chemical processes and formulations.
2.2 Rubber and Dye Production
Benzothiazole derivatives are widely utilized in the manufacturing of rubber accelerators and dyes due to their chemical stability and reactivity. This compound's structural characteristics make it suitable for these industrial applications, enhancing the performance and durability of the final products.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Synthesis and Identification of Antileukemic Agents | Antileukemic activity | Compounds derived from benzothiazoles exhibited promising activity against leukemia cell lines, suggesting potential for further development . |
| Antimicrobial Activity Study | Antimicrobial properties | A series of thiazole derivatives were synthesized and tested; results indicated significant antimicrobial activity against resistant strains . |
| Ubiquitin Inhibition Patent | Ubiquitin-mediated diseases | The compound was found effective in inhibiting processes related to cancer proliferation through ubiquitin pathways . |
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related benzothiazole- and benzamide-containing compounds, highlighting key differences in substituents, molecular properties, and biological activities:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: Bromine vs. Methoxy derivatives (e.g., ) exhibit direct antimicrobial activity, suggesting the bromo analog may share similar mechanisms. Trifluoromethyl (CF₃): The CF₃ group in the thiazole-containing analog introduces strong electron-withdrawing effects, improving binding to targets like kinases or proteases.
Benzothiazole vs. Thiazole Cores :
- Benzothiazole derivatives (e.g., ) generally show superior antimicrobial and anticancer activities compared to simple thiazoles due to enhanced aromatic stacking and hydrogen-bonding capabilities.
Antimicrobial Activity Trends: Compounds with electron-withdrawing groups (e.g., 6-nitrobenzothiazole in ) exhibit pronounced antituberculosis activity, while 6-fluoro/6-methyl analogs target Gram-positive bacteria. The bromo substituent’s moderate electronegativity may balance broad-spectrum activity.
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for N-(1,3-benzothiazol-2-yl)acetamide derivatives, involving coupling of 4-bromobenzoic acid with 2-amino-4-(1,3-benzothiazol-2-yl)aniline .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 423.33 g/mol. The structure features a benzothiazole moiety linked to a phenyl group and a bromobenzamide functional group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H13BrN2OS |
| Molecular Weight | 423.33 g/mol |
| InChI | InChI=1S/C20H13BrN2OS/c21-15... |
| SMILES | C1=CC=C2C(=C1)N=C(S2)... |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing benzothiazole derivatives. For example, a study demonstrated that related benzothiazole compounds exhibited significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study : A series of benzothiazole derivatives were synthesized and tested for their anticancer activity. Compounds with straight-chain substituents showed higher activity compared to branched counterparts. Notably, certain compounds demonstrated growth inhibition rates exceeding 75% against CCRF-CEM leukemia cells .
Antidiabetic Potential
Recent research has explored the use of benzothiazole derivatives as potential antidiabetic agents. The compound's ability to inhibit α-amylase was assessed, revealing promising results.
- Findings : One study reported that a hybrid compound combining benzothiazole with oxadiazole showed significant α-amylase inhibition (up to 87.5%) compared to the standard control, acarbose .
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Various studies indicate that these compounds exhibit significant antibacterial and antifungal activities.
- Research Insight : A comprehensive review highlighted that several benzothiazole derivatives displayed potent activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in substituents on the benzothiazole ring can significantly influence its potency.
- Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups often enhances activity by stabilizing the transition state during enzyme interactions.
- Linker Variations : Altering the length and type of linkers between functional groups can affect binding affinity and selectivity towards biological targets.
Q & A
Q. What are the key steps in synthesizing N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide, and how are purity and yield optimized?
The synthesis typically involves a multi-step approach:
- Coupling reactions : Amide bond formation between 4-bromobenzoic acid derivatives and aniline-containing benzothiazole moieties. Microwave-assisted synthesis is employed to accelerate reaction rates and improve yields .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is used to isolate the target compound. Purity is confirmed via HPLC or TLC .
- Yield optimization : Parameters such as temperature (often 80–120°C), solvent polarity (DMF or DMSO), and catalyst selection (e.g., HATU or EDC) are systematically tested .
Q. What in vitro assays are recommended to evaluate this compound’s antimicrobial activity, particularly against Mycobacterium tuberculosis?
- Microplate Alamar Blue Assay (MABA) : Used to determine minimum inhibitory concentrations (MICs) against M. tuberculosis H37Rv strains. Activity is compared to rifampicin or isoniazid controls .
- Time-kill kinetics : Assess bactericidal effects over 7–14 days. Data interpretation focuses on log CFU reduction relative to untreated controls .
- Cytotoxicity screening : Parallel testing on mammalian cell lines (e.g., Vero or HEK-293) ensures selectivity indices >10 indicate therapeutic potential .
Q. How is the compound’s crystallographic structure resolved, and which software tools are essential for analysis?
- Single-crystal X-ray diffraction : Crystals grown via slow evaporation (e.g., in DCM/hexane) are analyzed using a diffractometer. SHELXL refines the structure, optimizing bond lengths/angles and validating via R-factor metrics .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight molecular geometry and intermolecular interactions (e.g., π-π stacking) .
Advanced Research Questions
Q. How do substituent variations at the benzothiazole or bromophenyl positions influence bioactivity?
- SAR studies : Compare analogs like N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide (antimicrobial) and N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide (enhanced potency). Electron-withdrawing groups (e.g., -Br, -NO₂) improve target binding, while hydroxyl groups increase solubility but reduce membrane permeability .
- Computational modeling : Docking simulations (AutoDock Vina) predict interactions with M. tuberculosis enzyme active sites (e.g., enoyl-ACP reductase), guiding rational design .
Q. How can contradictory bioactivity data between similar benzothiazole derivatives be resolved?
- Meta-analysis : Compile datasets from multiple studies (e.g., MICs, IC₅₀s) and apply statistical tests (ANOVA) to identify outliers. Factors like assay protocols (e.g., broth microdilution vs. agar dilution) or bacterial strain variability (e.g., drug-resistant vs. susceptible) often explain discrepancies .
- Structural validation : Re-analyze compound purity (NMR, HRMS) and confirm stereochemistry via CD spectroscopy or X-ray crystallography .
Q. What strategies optimize reaction conditions for scaling up synthesis without compromising yield?
- DoE (Design of Experiments) : Use response surface methodology to model interactions between variables (e.g., temperature, solvent ratio, catalyst loading).
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., hydrolysis of amide bonds) .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .
Methodological Tables
Q. Table 1. Comparative Bioactivity of Structural Analogs
| Compound Modification | Bioactivity (MIC, μg/mL) | Selectivity Index | Reference |
|---|---|---|---|
| 4-Bromo substitution (target) | 0.5–1.0 (Mtb) | >20 | |
| 2-Chloro substitution | 2.5 (Mtb) | 8 | |
| 3-Nitro substitution | 0.3 (Mtb) | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
